molecular formula C16H20ClN3O2S B11265495 6-((4-chlorobenzyl)sulfonyl)-N-pentylpyridazin-3-amine

6-((4-chlorobenzyl)sulfonyl)-N-pentylpyridazin-3-amine

Cat. No.: B11265495
M. Wt: 353.9 g/mol
InChI Key: OTQUHWCILVPERD-UHFFFAOYSA-N
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Description

6-[(4-chlorophenyl)methanesulfonyl]-N-pentylpyridazin-3-amine is a synthetic organic compound that features a pyridazine ring substituted with a pentyl group and a methanesulfonyl group attached to a 4-chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorophenyl)methanesulfonyl]-N-pentylpyridazin-3-amine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazines with diketones or other suitable precursors.

    Introduction of the Pentyl Group: The pentyl group can be introduced via alkylation reactions using pentyl halides under basic conditions.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

    Coupling with 4-Chlorophenyl Moiety: The final step involves coupling the methanesulfonylated pyridazine with a 4-chlorophenyl derivative, often through nucleophilic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: It may be used as a tool compound to study biological pathways and mechanisms.

    Industrial Chemistry: The compound could be a precursor for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenyl)methanesulfonyl]-N-pentylpyridazin-3-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group could play a crucial role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-fluorophenyl)methanesulfonyl]-N-pentylpyridazin-3-amine
  • 6-[(4-bromophenyl)methanesulfonyl]-N-pentylpyridazin-3-amine
  • 6-[(4-methylphenyl)methanesulfonyl]-N-pentylpyridazin-3-amine

Uniqueness

6-[(4-chlorophenyl)methanesulfonyl]-N-pentylpyridazin-3-amine is unique due to the presence of the 4-chlorophenyl moiety, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain targets.

Properties

Molecular Formula

C16H20ClN3O2S

Molecular Weight

353.9 g/mol

IUPAC Name

6-[(4-chlorophenyl)methylsulfonyl]-N-pentylpyridazin-3-amine

InChI

InChI=1S/C16H20ClN3O2S/c1-2-3-4-11-18-15-9-10-16(20-19-15)23(21,22)12-13-5-7-14(17)8-6-13/h5-10H,2-4,11-12H2,1H3,(H,18,19)

InChI Key

OTQUHWCILVPERD-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NN=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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